1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide
Overview
Description
1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide is an organic peroxide compound It is characterized by the presence of a hydroperoxide functional group attached to a 1-(4-isopropylphenyl)-1-methylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide can be synthesized through the hydroperoxidation of 1-(4-isopropylphenyl)-1-methylethyl compounds. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of stabilizers and inhibitors is common to prevent the decomposition of the hydroperoxide during production and storage.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of substrates.
Reduction: The hydroperoxide group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroperoxide group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acid catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized organic compounds.
Reduction: Corresponding alcohols.
Substitution: Substituted organic compounds with the hydroperoxide group replaced by the nucleophile.
Scientific Research Applications
1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen functionalities into organic molecules.
Biology: Investigated for its potential role in oxidative stress studies and its effects on biological systems.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in polymerization reactions and as an initiator in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can initiate radical chain reactions, leading to the oxidation of substrates. The hydroperoxide group can also undergo homolytic cleavage to produce free radicals, which further propagate the reaction.
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide with similar oxidizing properties.
Cumene hydroperoxide: Structurally similar with an aromatic ring and hydroperoxide group.
Uniqueness: 1-(4-Isopropylphenyl)-1-methylethyl hydroperoxide is unique due to the presence of the isopropylphenyl group, which can influence its reactivity and stability compared to other hydroperoxides. This structural feature may provide distinct advantages in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)10-5-7-11(8-6-10)12(3,4)14-13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBEGMIBCYKST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893285 | |
Record name | 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hydroperoxide, 1-methyl-1-[4-(1-methylethyl)phenyl]ethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
98-49-7 | |
Record name | 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Diisorpopylbenzene hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroperoxide, 1-methyl-1-[4-(1-methylethyl)phenyl]ethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Methyl-1-[4-(1-methylethyl)phenyl]ethyl hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-isopropylphenyl)-1-methylethyl hydroperoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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